N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide
Description
N'-[(1E)-[4-(Cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide is an acetohydrazide derivative characterized by:
- Arylhydrazone backbone: The (E)-configured imine group links the 4-(cyclohexylsulfanyl)-3-nitrophenyl moiety to the acetohydrazide core.
- Phenylamino group: Introduces hydrogen-bonding capacity, which may influence solubility and target interactions.
Properties
IUPAC Name |
2-anilino-N-[(E)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-21(15-22-17-7-3-1-4-8-17)24-23-14-16-11-12-20(19(13-16)25(27)28)29-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,22H,2,5-6,9-10,15H2,(H,24,26)/b23-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZPAGNGLLJQPM-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=NNC(=O)CNC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=N/NC(=O)CNC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide, a compound characterized by its complex structure and functional groups, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the nitro group (−NO₂) and the cyclohexylsulfanyl moiety are notable features that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). This property is crucial for its antimicrobial effects, as it can induce oxidative stress in target cells, ultimately leading to cell death .
- Enzyme Inhibition : The hydrazide functional group may interact with various enzymes, potentially inhibiting their activity. This feature can be exploited for therapeutic purposes, particularly in cancer treatment where enzyme inhibition is a common strategy .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the nitro group has been associated with significant antibacterial effects against various pathogens, including Helicobacter pylori and Staphylococcus aureus. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. The ability to induce apoptosis in cancer cells via oxidative stress has been documented. For instance, derivatives of nitro compounds have shown efficacy against different cancer cell lines by promoting programmed cell death through ROS generation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies suggest that nitro compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various nitro compounds against Pseudomonas aeruginosa. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, attributed to ROS-mediated apoptosis. Flow cytometry analysis confirmed increased levels of early and late apoptotic cells post-treatment.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Key Observations :
- Synthesis: All compounds utilize hydrazide-aldehyde condensation, often in methanol/ethanol with acid catalysts. The target compound’s synthesis would mirror this but with tailored starting materials.
- Structural Variations: MMINA: Replaces cyclohexylsulfanyl with an indole ring, enhancing π-π stacking but reducing lipophilicity . Compound 9: Features a triazole-thiol group, which may improve metal-binding capacity compared to the target’s phenylamino group . Compound 13: Aromatic sulfanyl groups (e.g., triazole) vs. cyclohexylsulfanyl may alter steric effects and metabolic stability .
Pharmacological and Physicochemical Properties
Key Observations :
- MMINA : Demonstrated in vivo efficacy linked to its indole core and nitro group, which upregulate antioxidant enzymes (e.g., CAT, SOD) . The target compound’s cyclohexylsulfanyl group may offer superior tissue penetration.
- Triazole Derivatives () : Higher polarity due to triazole-thiol groups may limit blood-brain barrier penetration compared to the target’s cyclohexyl group .
- Phenylamino vs. Phenyl (): The phenylamino group in the target compound could improve solubility and hydrogen-bond interactions with targets like NCOA1/3 .
Computational and Spectroscopic Characterization
- MMINA : Characterized via ¹H/¹³C-NMR, FT-IR, and mass spectrometry; nitro group absorption at 1520 cm⁻¹ (FT-IR) .
- Compound 4 () : Single-crystal X-ray confirms (E)-imine configuration, a critical feature shared with the target compound .
- Target Compound: Expected spectral similarity to MMINA but with distinct cyclohexyl proton signals (δH ~1.0–2.5 ppm) and phenylamino NH stretch (~3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
